
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate is a diamagnetic spin-label analogue used primarily in scientific research. This compound is known for its high reactivity and is utilized in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate involves several steps The starting material is typically a pyrroline derivative, which undergoes acetylation to introduce the acetoxy groupThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce various derivatives depending on the nucleophile or electrophile involved .
Scientific Research Applications
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in the labeling of proteins and nucleic acids to investigate their interactions and functions.
Medicine: Utilized in drug development and testing to understand the mechanisms of action of various compounds.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate involves its interaction with specific molecular targets. The compound acts as a spin-label, attaching to target molecules and allowing researchers to study their behavior using EPR spectroscopy. This provides insights into the molecular pathways and interactions involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate include:
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate): Another spin-label used in EPR spectroscopy.
(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl methanethiosulfonate): A thiol-specific spin-label analogue.
Uniqueness
What sets this compound apart is its high reactivity and specificity as a diamagnetic spin-label. This makes it particularly useful in detailed molecular studies, providing more precise and accurate data compared to other similar compounds .
Properties
IUPAC Name |
[2,2,5,5-tetramethyl-3-(methylsulfonyloxymethyl)pyrrol-1-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-17-19(6,15)16/h7H,8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVRAGHABYUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652417 |
Source


|
| Record name | [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-13-8 |
Source


|
| Record name | [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
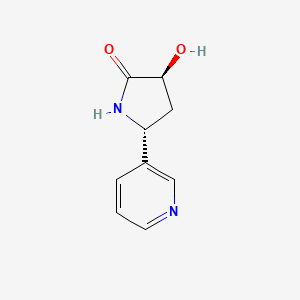
![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
![prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B561881.png)
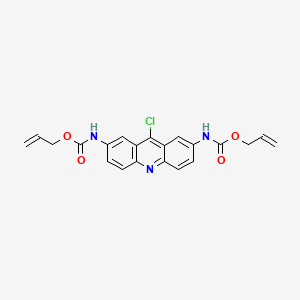
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
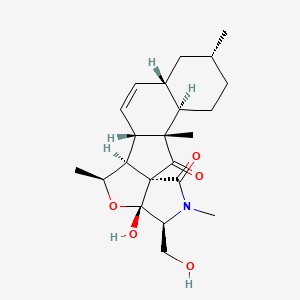
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
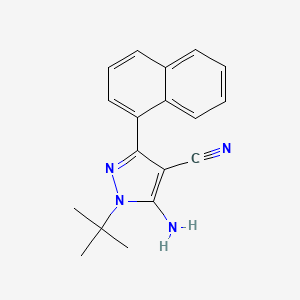
![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)
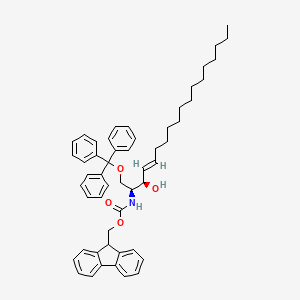
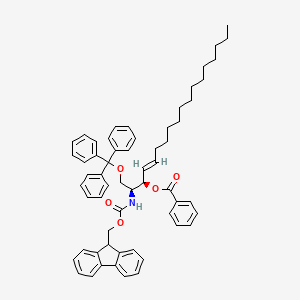
![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)
